molecular formula C20H38ClNO2 B2973481 1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217812-25-3

1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No. B2973481
CAS RN: 1217812-25-3
M. Wt: 359.98
InChI Key: KSHRRNADDHSKDC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a methylamino group, a bicycloheptan group, and a hydroxypropanol group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, the hydroxy group could undergo reactions typical of alcohols, and the bicyclic structure could undergo ring-opening reactions .

Scientific Research Applications

Interactions with Proteins

Studies on allergenic hydroperoxides and their interactions with proteins suggest a mechanism involving radical formation, which could be relevant for understanding the biological activity of complex organic compounds. The allergenic activity of hydroperoxides, and their interaction with proteins, may provide insights into the mechanisms of allergic contact dermatitis and the potential bioactivity of related compounds (Lepoittevin & Karlberg, 1994).

Catalytic Reactions

Research into catalytic reactions involving cyclohexanones and their reduction to alcohols in the presence of metal catalysts, with a focus on stereoselectivity, underscores the importance of understanding the interactions of complex molecules with catalysts. Such studies can lead to advancements in synthetic chemistry and the development of new catalytic processes (Henbest & Zurquiyah, 1974).

Organic Synthesis

The synthetic pathways and transformations of related compounds, such as through Beckmann rearrangement or in the synthesis of β-oligopeptides, highlight the versatility of these molecules in organic synthesis. These processes can be critical for the development of new pharmaceuticals, materials, and chemical intermediates (Koval’skaya, Kozlov, & Shavyrin, 2004) (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

The study of the oxidation of alcohols by chlorine dioxide in various organic solvents and the thermal properties of Pt(II) complexes of polydentate ligands can provide valuable information on the reactivity and stability of complex molecules. Such knowledge is essential for designing compounds with desired properties and reactivities (Ganieva, Ganiev, Grabovskiy, & Kabalnova, 2008) (Baran, Kaya, & Turkyilmaz, 2012).

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2.ClH/c1-19(2)15-10-11-20(19,3)18(12-15)23-14-17(22)13-21(4)16-8-6-5-7-9-16;/h15-18,22H,5-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHRRNADDHSKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN(C)C3CCCCC3)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

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